molecular formula C7H7FN4O2 B1393743 N-(2-Fluoro-6-nitrophenyl)guanidine CAS No. 1217015-88-7

N-(2-Fluoro-6-nitrophenyl)guanidine

Cat. No. B1393743
CAS RN: 1217015-88-7
M. Wt: 198.15 g/mol
InChI Key: MERXMJGQRGBGLJ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-nitrophenyl)guanidine, commonly known as FNG, is a small molecule inhibitor that targets voltage-gated sodium channels (Nav). It has a molecular formula of C7H7FN4O2 and a molecular weight of 198.15 g/mol .


Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines . The residue was purified by flash column chromatography on neutral alumina to afford the pure guanidine base, which was then treated with HCl in ethanol .


Molecular Structure Analysis

The molecular structure of N-(2-Fluoro-6-nitrophenyl)guanidine is defined by its molecular formula, C7H7FN4O2 . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.


Physical And Chemical Properties Analysis

N-(2-Fluoro-6-nitrophenyl)guanidine has a molecular weight of 198.15 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Scientific Research Applications

  • Synthesis of PET Tracer Precursors N-(2-Fluoro-6-nitrophenyl)guanidine derivatives have been utilized in the synthesis of novel sulfonamide derivatives for positron emission tomography (PET) tracer precursors. For instance, Gebhardt and Saluz (2012) developed a 19 F-compound that can be synthesized in four steps and has potential as an intermediate for PET tracers (Gebhardt & Saluz, 2012).

  • NMR Studies in Oligonucleotides Hofmann et al. (1997) reported the synthesis of oligonucleotides containing N-methyladenine and N-methylguanine, using 2-fluoro-6-nitrophenyl derivatives as precursors. These oligonucleotides are useful for NMR studies, demonstrating the versatility of N-(2-Fluoro-6-nitrophenyl)guanidine in molecular biology research (Hofmann et al., 1997).

  • Cyclization in Organic Chemistry The cyclization of substituted (3-nitrophenyl)guanidines, which is a related compound, offers a new route to synthesize benzimidazoles and related compounds. Esser and Pook (1992) discussed this process in terms of substrate structure and reaction conditions, highlighting the chemical versatility of guanidine derivatives (Esser & Pook, 1992).

  • DNA Cleavage Properties Copper(II) complexes of guanidine derivatives have been studied for their DNA cleavage properties. Tjioe et al. (2011) explored the synthesis and structure of these complexes, indicating potential applications in biochemical and medicinal chemistry (Tjioe et al., 2011).

  • Synthesis of Energetic Salts Klapötke et al. (2016) investigated the synthesis and properties of (2,4,6-Trinitrophenyl)guanidine, a compound closely related to N-(2-Fluoro-6-nitrophenyl)guanidine. This research is significant in the field of propellants and explosives, demonstrating the potential of guanidine derivatives in energetic materials (Klapötke et al., 2016).

  • Potential as a Biochemical Photoprobe Pleixats et al. (1989) studied the nucleophilic photosubstitution of 2-fluoro-4-nitroanisole, suggesting the possible usefulness of 2-fluoro-4-nitrophenyl ethers, similar to N-(2-Fluoro-6-nitrophenyl)guanidine, as biochemical photoprobes (Pleixats et al., 1989).

  • Fluorescent Compounds for Neuroblastoma Imaging Hadrich et al. (1999) synthesized and studied the pharmacological properties of fluorescent compounds related to N-(2-Fluoro-6-nitrophenyl)guanidine, demonstrating their potential as imaging agents for neuroblastoma cells (Hadrich et al., 1999).

Mechanism of Action

While the specific mechanism of action for N-(2-Fluoro-6-nitrophenyl)guanidine is not mentioned in the retrieved sources, it is known to target voltage-gated sodium channels (Nav).

Safety and Hazards

N-(2-Fluoro-6-nitrophenyl)guanidine is classified as an irritant . Further safety and hazard information would require more specific data such as Material Safety Data Sheets (MSDS).

properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXMJGQRGBGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-6-nitrophenyl)guanidine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
N-(2-Fluoro-6-nitrophenyl)guanidine

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